N-甲基-6-硝基喹啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

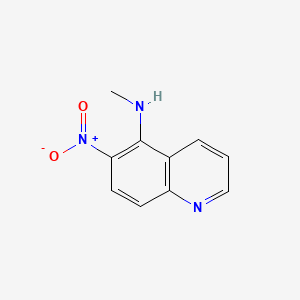

N-Methyl-6-nitroquinolin-5-amine is a chemical compound with the following characteristics:

- Chemical Formula : C₁₁H₈N₃O₂

- Molecular Weight : Approximately 216.21 g/mol

- IUPAC Name : N-Methyl-6-nitroquinolin-5-amine

Synthesis Analysis

The synthesis of N-Methyl-6-nitroquinolin-5-amine involves specific chemical reactions and procedures. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and functional group modifications. These methods aim to achieve efficient yields and high purity. Further studies are needed to optimize the synthesis process.

Molecular Structure Analysis

The molecular structure of N-Methyl-6-nitroquinolin-5-amine consists of a quinoline ring system with a methyl group (CH₃) and a nitro group (NO₂) attached at specific positions. The arrangement of atoms and bonds within the molecule influences its properties and reactivity.

Chemical Reactions Analysis

N-Methyl-6-nitroquinolin-5-amine can participate in various chemical reactions, such as:

- Reduction : The nitro group can be reduced to an amino group (NH₂), leading to the formation of N-Methyl-6-aminoquinolin-5-amine.

- Substitution : The methyl group may undergo substitution reactions with other functional groups.

- Cyclization : Intramolecular cyclization reactions can yield derivatives with different ring structures.

Physical And Chemical Properties Analysis

- Appearance : N-Methyl-6-nitroquinolin-5-amine appears as yellow crystals or powder.

- Melting Point : Approximately 180-185°C.

- Solubility : Soluble in organic solvents (e.g., acetone, methanol) but sparingly soluble in water.

科学研究应用

N-甲基-6-硝基喹啉-5-胺可以通过氧化甲基化硝基喹啉合成。该过程涉及将硝基喹啉与液态甲胺溶液和高锰酸钾(LMA/PP)反应,产生单甲基氨基和双甲基氨基取代化合物。量子化学计算表明,甲基化的区域选择性受到试剂的前分子轨道相互作用的控制 (Woźniak & Grzegożek, 1993)。

使用液态甲胺/高锰酸钾,观察到了硝基异喹啉的类似氨化反应。生成的产物包括单甲基氨基或双甲基氨基取代的硝基化合物。该研究还强调了前分子轨道对氨化过程的影响 (Woźniak & Nowak, 1994)。

研究了CuFL1与一氧化氮(NO)反应形成N-亚硝基产物FL1-NO的反应机制,揭示了类似硝基化合物的反应性。研究表明,配体的二级胺的质子化状态对反应性很重要 (McQuade, Pluth, & Lippard, 2010)。

合成了一系列2-芳基-6-甲基-5-硝基喹啉衍生物作为生物还原激活的潜在前药系统,表明了这类化合物的潜在治疗应用 (Couch, Burke, Knox, & Moody, 2008)。

合成了N-(6-氯-3-硝基吡啶-2-基)-5-(1-甲基-1H-吡唑-4-基)异喹啉-3-胺,展示了硝基喹啉化合物在创造选择性激酶抑制剂方面的复杂性和多功能性 (Wydra et al., 2021)。

通过液氨/高锰酸钾对3-硝基吡啶进行氨化反应的区域选择性突出了涉及硝基喹啉的化学反应的特异性 (Woźniak, Baranski, Nowak, & Poradowska, 1990)。

安全和危害

- Toxicity : N-Methyl-6-nitroquinolin-5-amine may pose health risks. Proper handling, protective equipment, and disposal protocols are essential.

- Environmental Impact : Disposal should follow environmental regulations to prevent contamination.

未来方向

Future research should focus on:

- Biological Activity : Investigate its potential as a drug candidate.

- Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy.

- Safety Profiling : Assess toxicity and environmental impact comprehensively.

属性

IUPAC Name |

N-methyl-6-nitroquinolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-11-10-7-3-2-6-12-8(7)4-5-9(10)13(14)15/h2-6,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDZLERYDDUVLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC2=C1C=CC=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858188 |

Source

|

| Record name | N-Methyl-6-nitroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-6-nitroquinolin-5-amine | |

CAS RN |

103170-53-2 |

Source

|

| Record name | N-Methyl-6-nitroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)

![{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B587321.png)

![Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587326.png)

![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)

![2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B587331.png)

![3H-thieno[2,3-e]benzimidazole](/img/structure/B587332.png)